

Bromine Trifluoride: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromine trifluoride

Cat. No.: B1216658

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trifluoride (BrF_3) is a highly reactive interhalogen compound that has carved a niche in specialized areas of chemistry, particularly as a potent fluorinating agent. First synthesized in the early 20th century, its discovery and the subsequent development of its synthesis have been pivotal in advancing fluorine chemistry. This technical guide provides an in-depth exploration of the historical synthesis of **bromine trifluoride**, detailing the seminal experimental protocols and presenting key quantitative data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this unique reagent.

Discovery and Early Synthesis

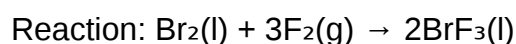
The discovery of **bromine trifluoride** is credited to the French chemist Paul Lebeau in 1906.^[1] His pioneering work involved the direct fluorination of bromine, a method that, in principle, remains a fundamental approach for the synthesis of this compound. Shortly after, the German chemist Otto Ruff, a prominent figure in fluorine chemistry, further investigated and refined the synthesis of interhalogen compounds, including **bromine trifluoride**.^[2]

Historical Synthesis Methods: Experimental Protocols

The following sections provide detailed experimental protocols for the key historical methods of synthesizing **bromine trifluoride**. These protocols are based on the original publications of the pioneering chemists in this field.

Lebeau's Direct Fluorination of Bromine (1906)

Paul Lebeau's initial synthesis involved the direct reaction of elemental bromine and fluorine at ambient temperature.^[1]



Experimental Protocol:

- **Apparatus:** Lebeau's apparatus was constructed primarily of glass, a material choice that highlights the challenges of working with highly reactive fluorine gas in that era. A key component was a reaction vessel containing liquid bromine, into which a stream of fluorine gas was introduced. The outlet of the vessel was connected to a condenser to liquefy any vaporized product.
- **Procedure:** A slow and controlled stream of fluorine gas was passed over the surface of liquid bromine maintained at 20 °C.^[1] The reaction is highly exothermic, and maintaining a controlled temperature was crucial to prevent the formation of higher fluorides and to manage the reaction rate. The resulting **bromine trifluoride**, a pale-yellow liquid, was collected after condensation.
- **Purification:** The crude product was purified by fractional distillation to separate it from unreacted bromine and any bromine monofluoride (BrF) or bromine pentafluoride (BrF₅) that may have formed as byproducts.

Ruff and Braida's Refined Direct Fluorination (1933)

Otto Ruff and his student Alfred Braida significantly improved upon the direct fluorination method, employing more robust apparatus and achieving higher purity of the final product.^[2]

Experimental Protocol:

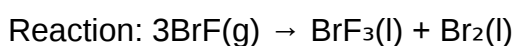
- **Apparatus:** Recognizing the extreme reactivity of fluorine and **bromine trifluoride**, Ruff and Braida utilized apparatus constructed from more resistant materials such as copper and

nickel. This was a significant advancement over the glass apparatus used by Lebeau. The reaction was carried out in a metal reactor, which could better withstand the corrosive nature of the reactants and products.

- **Procedure:** A stream of fluorine gas, diluted with an inert gas like nitrogen, was passed through liquid bromine. The dilution of fluorine provided better control over the reaction temperature. The reaction temperature was often maintained at a slightly elevated temperature (e.g., 80 °C) to increase the reaction rate while still minimizing the formation of BrF₅.^[3]
- **Purification:** The product was purified by fractional distillation under vacuum, a technique that allowed for the separation of components with close boiling points at lower temperatures, thus preventing decomposition.

Synthesis via Disproportionation of Bromine Monofluoride

Another historical route to **bromine trifluoride** involves the disproportionation of bromine monofluoride (BrF).^[1] Bromine monofluoride itself is unstable and readily disproportionates at temperatures above -35 °C.

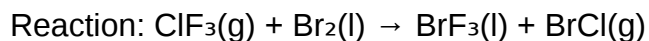


Experimental Protocol:

- **Generation of Bromine Monofluoride:** Bromine monofluoride was typically generated in situ by the reaction of bromine with a stoichiometric amount of fluorine at low temperatures (e.g., in a chloroform solution at -70 °C).
- **Disproportionation:** The reaction mixture containing BrF was then allowed to warm up. As the temperature rose above its decomposition point, BrF disproportionated to yield **bromine trifluoride** and bromine.
- **Separation:** The resulting mixture was then separated by fractional distillation to isolate the **bromine trifluoride**.

Synthesis from Chlorine Trifluoride and Bromine

An alternative synthesis method involves the reaction of chlorine trifluoride (ClF₃) with bromine.



Experimental Protocol:

- Procedure: Gaseous chlorine trifluoride was passed through liquid bromine. The reaction proceeds readily, with the more reactive chlorine displacing bromine from its higher fluoride.
- Purification: The primary challenge in this method is the separation of **bromine trifluoride** from the by-product, bromine monochloride (BrCl), and any unreacted starting materials. This was typically achieved through careful fractional distillation.

Quantitative Data

The following tables summarize the key quantitative data for **bromine trifluoride**.

Table 1: Physical Properties of **Bromine Trifluoride**

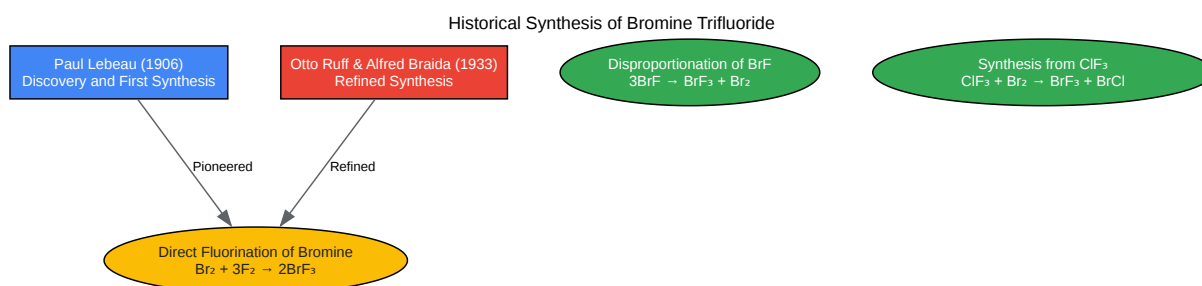
Property	Value
Molecular Formula	BrF ₃
Molar Mass	136.90 g/mol
Appearance	Colorless to pale yellow fuming liquid
Odor	Pungent, irritating
Melting Point	8.77 °C
Boiling Point	125.7 °C
Density (liquid)	2.803 g/cm ³ at 25 °C
Vapor Pressure	1.1 kPa at 25 °C

Table 2: Thermochemical Properties of **Bromine Trifluoride**

Property	Value
Standard Enthalpy of Formation (liquid)	-255.6 kJ/mol
Standard Enthalpy of Formation (gas)	-229.0 kJ/mol
Standard Molar Entropy (liquid)	185.8 J/(mol·K)

Visualization of Historical Synthesis Pathways

The following diagram illustrates the key historical developments in the synthesis of **bromine trifluoride**.



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the key figures and synthetic routes in the history of **bromine trifluoride**.

Conclusion

The discovery and synthesis of **bromine trifluoride** represent a significant chapter in the history of fluorine chemistry. From Lebeau's pioneering work with glass apparatus to the more sophisticated methods developed by Ruff and others, the journey to produce and purify this highly reactive compound has been marked by ingenuity and a deep understanding of chemical reactivity. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for contemporary researchers and professionals who continue to

explore the applications of this powerful fluorinating agent in various fields, including materials science and the synthesis of complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromine trifluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bromine Trifluoride: A Technical Guide to its Discovery and Historical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216658#discovery-and-historical-synthesis-of-bromine-trifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com